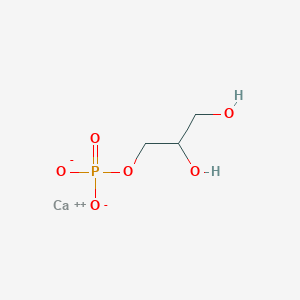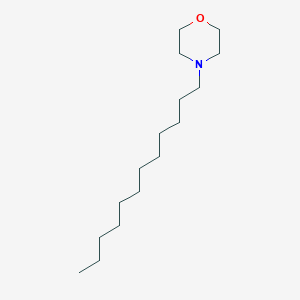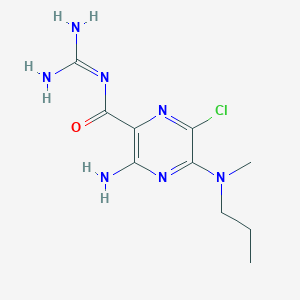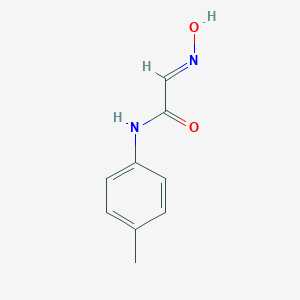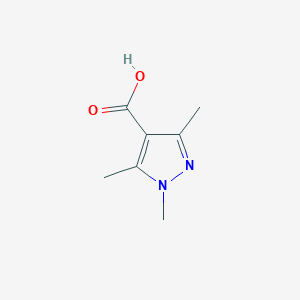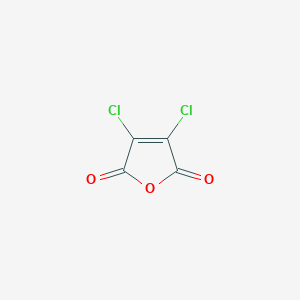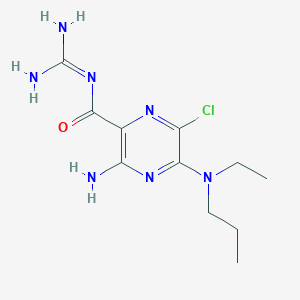
Tin(II) sulfide
Vue d'ensemble
Description
Tin(II) sulfide (SnS) is a semiconductor compound with a direct bandgap, garnering attention for its unique properties such as low cost, absence of toxicity, and good abundance in nature. It is a promising candidate for future multifunctional devices, especially in light conversion applications. SnS exhibits a stable, low-symmetric, double-layered orthorhombic crystal structure at room temperature, making it suitable for various device applications due to its chemically inert surface and high environmental stability. Its electrical and optical properties can be easily tailored through growth conditions or doping, without altering its crystal structure (Reddy, Devika, & Gopal, 2015).
Synthesis Analysis
Synthesis techniques for SnS include the Bridgeman technique for single-crystals and various physical and chemical deposition techniques for thin films. Additionally, novel alkali metal tin sulfides have been synthesized using a molten salt technique, demonstrating the versatility in synthesizing SnS compounds (Liao, Varotsis, & Kanatzidis, 1993).
Molecular Structure Analysis
SnS possesses an orthorhombic form with a layer structure similar to black phosphorus, enabling bandgap energy tuning by thinning the material to nanoscale dimensions. This structural adaptability facilitates applications in optoelectronics and energy storage (Norton, Alam, & Lewis, 2021).
Chemical Reactions and Properties
The tin sulfides chemistry is enriched by the catenation ability of sulfur and the incorporation of other elements, leading to diverse chemical reactions and properties. Soft chemistry synthetic approaches have developed various novel porous tin (poly)sulfide materials with interesting optical, electrical, and adsorption properties (Jiang & Ozin, 1998).
Physical Properties Analysis
The synthesis conditions significantly influence SnS's physical properties, such as crystallinity and phase. For example, a room temperature synthesis in liquid ammonia produced an intimate mixture of X-ray amorphous metal sulfides and crystalline tin(II) sulfide upon thermolysis (Shaw & Parkin, 1996).
Chemical Properties Analysis
Tin(II) sulfide's chemical properties, such as its semiconducting and photoelectrochemical behaviors, are conducive to applications like photocatalytic degradation under sunlight. Its synthesis via a template-free chemical route using thiourea as a precursor highlights the material's versatility and potential for environmental applications (Kabouche, Bellal, Louafi, & Trari, 2017).
Applications De Recherche Scientifique
Tin(II) sulfide (SnS) is a binary main group metal chalcogenide semiconductor that has attracted tremendous research interest in recent years due to its intriguing physicochemical properties . Here are some of its applications:
-
Solar Energy Conversion
- Application: SnS is an attractive semiconductor for solar energy conversion in thin film devices .
- Method: The bandgap of SnS can be tuned by thinning the material to nanoscale dimensions .
- Results: The bandgap of around 1.3 eV in its orthorhombic polymorph, and a band gap energy of 1.5–1.7 eV for the cubic polymorph are commensurate with efficient light harvesting, leading to theoretical power conversion efficiencies >30% .
-
Optoelectronic Devices
- Application: SnS’s unique optical, electronic, and mechanical properties make it suitable for use in optoelectronic devices .
- Method: The precise design and tuning of the crystal phase, size, thickness, and composition of SnS are crucial for its application in advanced devices .
- Results: The inimitable properties of SnS open up windows for a broad range of promising applications .
-
Polymerization Reactions
-
Friction Material
-
Lithium- and Sodium-ion Batteries
-
Sensors
Orientations Futures
Tin(II) sulfide is becoming a candidate for future multifunctional devices particularly for light conversion applications . Its electrical and optical properties can be easily tailored by modifying the growth conditions or doping with suitable dopants without disturbing its crystal structure . It has a significant potential for a variety of future applications .
Propriétés
IUPAC Name |
sulfanylidenetin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRRBXCCXDRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnS, SSn | |
| Record name | tin(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tin(II) sulfide | |
CAS RN |
12067-23-1, 1314-95-0 | |
| Record name | Tin sulfide (Sn2S3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin sulfide (SnS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






